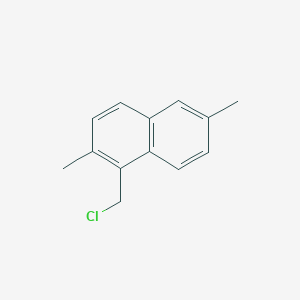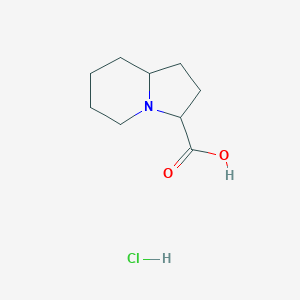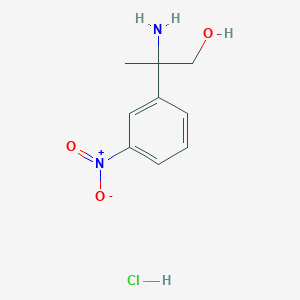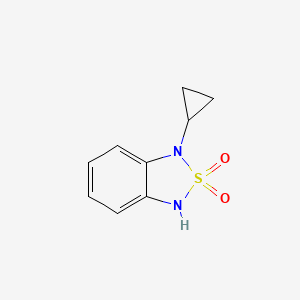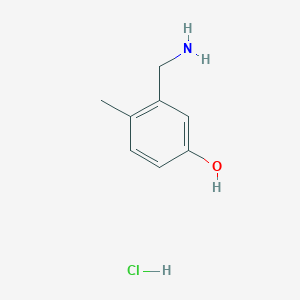
3-(Aminomethyl)-4-methylphenol hydrochloride
Vue d'ensemble
Description
3-(Aminomethyl)-4-methylphenol hydrochloride (AMMPMH) is an organic compound belonging to the class of phenols. It is a white crystalline solid with a molecular weight of 211.68 g/mol and a melting point of 142-143°C. AMMPMH is a widely used research chemical in laboratories due to its unique properties and versatile applications. Its chemical structure consists of a phenol ring with an aminomethyl substituent on the 3-position and a methyl substituent on the 4-position.
Applications De Recherche Scientifique
Complex Synthesis
Research indicates that derivatives of 3-(Aminomethyl)-4-methylphenol hydrochloride are used in synthesizing complex structures. For instance, homodinuclear nickel(II) and zinc(II) complexes have been generated using a similar compound, enhancing the donor potential of the original ligand (Adams, Bradshaw, & Fenton, 2001).
Biological Evaluation and DNA Interaction
4-Aminophenol derivatives, which are closely related to 3-(Aminomethyl)-4-methylphenol hydrochloride, have been studied for their antimicrobial and antidiabetic activities. These compounds have demonstrated significant inhibition of enzymes and broad-spectrum activities against various bacterial strains. DNA interaction studies with these compounds suggest potential as anticancer agents (Rafique et al., 2022).
Environmental Applications
A study on the degradation of 4-chloro 2-aminophenol, closely related to 3-(Aminomethyl)-4-methylphenol hydrochloride, used a novel combined process based on hydrodynamic cavitation, UV photolysis, and ozone. This approach proved effective in removing organic pollutants, showcasing potential environmental applications (Barik & Gogate, 2016).
Antitumor Activity
Research has shown that certain tertiary aminoalkanol hydrochlorides, derived from compounds similar to 3-(Aminomethyl)-4-methylphenol hydrochloride, exhibit antitumor activity. These compounds were tested for their effectiveness against tumors, highlighting their potential in medical applications (Isakhanyan et al., 2016).
Sensor Applications
A bi-functionalized luminescent metal-organic framework was designed for detecting 4-Aminophenol, a biomarker of aniline, showcasing the use of 3-(Aminomethyl)-4-methylphenol hydrochloride derivatives in sensor technology for health monitoring (Jin & Yan, 2021).
Mécanisme D'action
Target of Action
It is structurally similar to 3-aminomethylphenylboronic acid , which is known to inhibit Leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis . LeuRS is an essential enzyme for protein synthesis in bacteria, making it a potential target for antibacterial drugs .
Mode of Action
Based on its structural similarity to 3-aminomethylphenylboronic acid, it may also act as an inhibitor of leurs . Inhibitors of this enzyme prevent the attachment of the amino acid leucine to its corresponding tRNA, thereby halting protein synthesis .
Biochemical Pathways
If it indeed inhibits leurs like its structural analog, it would affect the protein synthesis pathway in bacteria . This could lead to a halt in bacterial growth and replication, providing a potential mechanism for antibacterial action.
Result of Action
If it acts similarly to 3-aminomethylphenylboronic acid, it could potentially halt protein synthesis in bacteria, leading to inhibited bacterial growth and replication .
Propriétés
IUPAC Name |
3-(aminomethyl)-4-methylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)4-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRZEZBMFBNABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4-methylphenol hydrochloride | |
CAS RN |
2044797-01-3 | |
| Record name | 3-(aminomethyl)-4-methylphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)
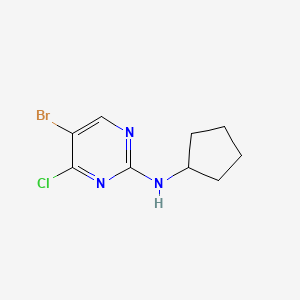
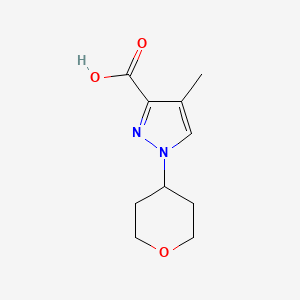
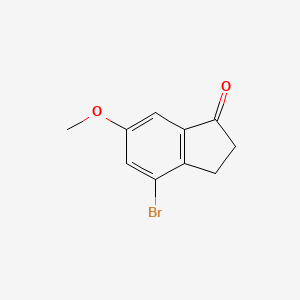


![1'-Tert-butyl 2-ethyl 6,8-dihydrospiro[[1,2,4]triazolo[5,1-c][1,4]oxazine-5,4'-piperidine]-1',2-dicarboxylate](/img/structure/B1383627.png)

